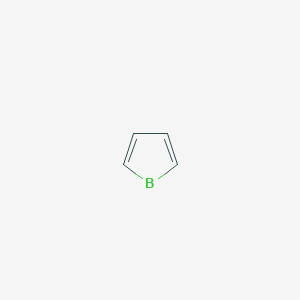

Borole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Borole is a fascinating compound belonging to the class of metalloles, which are heterocyclic five-membered rings. It contains a boron atom within a BC4 ring, making it isoelectronic with the cyclopentadienyl cation. Boroles are known for their antiaromatic character due to having four π electrons, which leads to unique electronic properties . The parent compound, with the chemical formula C4H5B, has yet to be isolated outside a coordination sphere of transition metals .

Métodos De Preparación

Boroles can be synthesized through various methods, including the reaction of boron trichloride with cyclopentadiene derivatives. One common synthetic route involves the use of arylboronic esters, which undergo boron-lithium exchange followed by cyclization . Industrial production methods often involve the stabilization of the borole ring through the incorporation of aryl groups or ring-fusion strategies, which enhance the kinetic or thermodynamic stability of the antiaromatic unit .

Análisis De Reacciones Químicas

Boroles exhibit high reactivity due to their antiaromatic nature. They undergo various types of reactions, including:

Oxidation: Boroles can be oxidized to form borole oxides.

Substitution: Boroles can undergo substitution reactions with organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons.

Cycloaddition: Boroles participate in cycloaddition reactions, resulting in the formation of polycyclic products.

Common reagents used in these reactions include organic azides, reducing agents, and oxidizing agents. The major products formed from these reactions are often BN-aromatic hydrocarbons, eight-membered rings, and polycyclic compounds .

Aplicaciones Científicas De Investigación

Boroles have a broad spectrum of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of boroles is primarily driven by their antiaromatic character and the presence of a three-coordinate boron atom. This leads to strong electrophilicity and Lewis acidity, allowing boroles to interact with various molecular targets. For example, boroles can coordinate with nitrogen atoms in organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons . The antiaromaticity and strain of the borole ring also contribute to its high reactivity and ability to participate in diverse chemical reactions .

Comparación Con Compuestos Similares

Boroles can be compared to other metalloles, such as cyclopentadiene, pyrrole, and furan, where boron replaces a carbon, nitrogen, and oxygen atom, respectively . Unlike these compounds, boroles exhibit antiaromaticity due to having four π electrons, which leads to unique electronic properties and high reactivity . Similar compounds include:

Cyclopentadiene: A five-membered ring with a carbon atom.

Pyrrole: A five-membered ring with a nitrogen atom.

Furan: A five-membered ring with an oxygen atom.

Boroles are unique in their ability to undergo ring expansion reactions and form BN-aromatic hydrocarbons, which are not commonly observed in other metalloles .

Propiedades

Número CAS |

287-87-6 |

|---|---|

Fórmula molecular |

C4H4B |

Peso molecular |

62.89 g/mol |

InChI |

InChI=1S/C4H4B/c1-2-4-5-3-1/h1-4H |

Clave InChI |

VQLAEQXQCZMULP-UHFFFAOYSA-N |

SMILES canónico |

[B]1C=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)

![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)

![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)

![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)